6-Hydroxy-4-methylpyridine-2-carboxylic acid CAS 846046-02-4
6-Hydroxy-4-methylpyridine-2-carboxylic acid CAS 846046-02-4
An In-depth Technical Guide to 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS 846046-02-4): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Hydroxy-4-methylpyridine-2-carboxylic acid (CAS 846046-02-4), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. While specific experimental data for this compound is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights. We will explore its fundamental physicochemical properties, with a crucial focus on its tautomeric nature. A plausible, well-reasoned synthetic pathway is proposed, complete with a detailed experimental protocol and purification workflow. Furthermore, this guide examines the molecule's reactivity and discusses its potential as a versatile chemical intermediate and a scaffold for developing novel therapeutic agents and agrochemicals. This document is intended to serve as a foundational resource for scientists and professionals working with or considering this compound in their research and development endeavors.
Introduction and Overview
The pyridine carboxylic acid framework is a cornerstone in modern chemistry, forming the structural basis for a multitude of biologically active molecules and functional materials.[1][2] These scaffolds are prized for their ability to engage in critical biological interactions, such as hydrogen bonding and π-π stacking, making them invaluable in drug design.[1] Within this class, 6-Hydroxy-4-methylpyridine-2-carboxylic acid represents a particularly noteworthy structure. Its multifunctionality, featuring a carboxylic acid, a methyl group, and a hydroxypyridine moiety, presents a unique combination of reactive sites and stereoelectronic properties.
This compound belongs to the family of hydroxypyridinones, which are known for their exceptional metal-chelating properties and their role as bioisosteres in medicinal chemistry.[3][4] Its structural similarity to compounds with demonstrated efficacy in oncology, neurology, and infectious diseases suggests significant untapped potential.[1][5][6] This guide aims to consolidate the available structural information and provide expert-driven, logical frameworks for its synthesis, characterization, and application.
Physicochemical Properties and Structural Elucidation
The identity and purity of a chemical entity are paramount for any research application. This section details the key identifiers for 6-Hydroxy-4-methylpyridine-2-carboxylic acid and outlines a robust strategy for its analytical characterization.
Chemical Identity
A summary of the fundamental identifiers for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 846046-02-4 | [7] |
| IUPAC Name | 6-hydroxy-4-methylpyridine-2-carboxylic acid | [8] |
| Synonym | 4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | Self-derived |
| Molecular Formula | C₇H₇NO₃ | [7][8] |
| Molecular Weight | 153.14 g/mol | [8] |
| SMILES | CC1=CC(=NC(O)=C1)C(O)=O | [8] |
| InChIKey | NRQBFLPXQKUYNO-UHFFFAOYSA-N | [8] |
Structural Features and Tautomerism
A critical feature of 2- and 4-hydroxypyridines is their existence in equilibrium with their corresponding pyridone tautomers. In the case of 6-Hydroxy-4-methylpyridine-2-carboxylic acid, it exists in a tautomeric equilibrium with 4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The pyridone form is generally the more stable and predominant tautomer in most conditions due to the aromaticity of the pyridone ring and favorable amide resonance. This equilibrium is fundamental to the molecule's reactivity and its interactions in biological systems.
Caption: Tautomerism of the target compound.
Analytical Characterization Strategy
Due to the absence of published spectra for this specific molecule, the following represents a predicted analytical profile based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include:
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A singlet for the methyl group (CH₃) protons, likely around δ 2.2-2.5 ppm.
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Two distinct signals in the aromatic/vinylic region (δ 6.0-7.5 ppm) corresponding to the two protons on the pyridine ring.
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A broad, exchangeable singlet for the N-H proton of the pyridone tautomer.
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A broad, exchangeable singlet for the carboxylic acid (COOH) proton, typically downfield (>δ 10 ppm).
-
-
¹³C NMR: Approximately seven distinct carbon signals are expected, including signals for the methyl carbon, four sp² carbons of the ring, a carbonyl carbon (C=O) from the pyridone, and a carboxyl carbon (COOH).
Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
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A sharp C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.
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A strong amide/pyridone C=O stretch around 1650-1680 cm⁻¹.
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C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ ion would be at m/z 152.1. In positive ion mode, the [M+H]⁺ ion would be at m/z 154.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Synthesis and Purification
Retrosynthetic Analysis
A logical approach to synthesizing the target pyridone structure involves a condensation and cyclization strategy. The molecule can be disconnected at the amide bond and the C-C bond adjacent to the ester, leading back to simple, commercially available starting materials like pyruvate derivatives and an enamine or equivalent.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol is a conceptual, multi-step synthesis that leverages common reactions in heterocyclic chemistry.
Step 1: Synthesis of Diethyl 2-acetyl-3-methylfumarate
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Rationale: This step creates the carbon backbone through a Knoevenagel-type condensation.
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Procedure:
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To a stirred solution of ethyl acetoacetate (1.0 eq) and ethyl pyruvate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Once the starting materials are consumed, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude intermediate.
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Step 2: Cyclization to form Ethyl 4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
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Rationale: This is a Hantzsch-like pyridine synthesis where an ammonia source closes the ring to form the pyridone core.
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
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Add an excess of ammonium acetate (3.0 eq).
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Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor by TLC.
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After cooling, pour the reaction mixture into ice-water. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
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Step 3: Hydrolysis to 6-Hydroxy-4-methylpyridine-2-carboxylic acid
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Rationale: The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
-
Procedure:
-
Suspend the crude ester from Step 2 in a 1:1 mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C until the solid dissolves and the reaction is complete (monitored by TLC).
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product should precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
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Purification and Isolation Workflow
The final product from the synthesis will require purification to be suitable for research applications.
Caption: General workflow for product purification.
Reactivity and Potential Applications
The true value of 6-Hydroxy-4-methylpyridine-2-carboxylic acid lies in its potential as a versatile building block and a pharmacologically relevant scaffold.
Role as a Chemical Intermediate
The molecule possesses three distinct reactive handles:
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Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, allowing for covalent attachment to other molecules.
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Pyridone Oxygen/Nitrogen: The oxygen can be alkylated or acylated, while the nitrogen can be a site for substitution, influencing the electronic properties and solubility of the molecule.
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Pyridine Ring: While the ring is relatively electron-deficient, it can undergo nucleophilic aromatic substitution under certain conditions or be functionalized further through metal-catalyzed cross-coupling reactions if converted to a halide derivative.
This trifunctional nature makes it an ideal intermediate for constructing complex molecular architectures and for use in diversity-oriented synthesis.[9][11]
Potential in Medicinal Chemistry
The hydroxypyridinone motif is a privileged structure in medicinal chemistry.
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Enzyme Inhibition: This scaffold is an excellent bioisostere for carboxylic acids and catechols. Its ability to chelate metal ions makes it a prime candidate for inhibiting metalloenzymes.[4][12] For example, related indole-pyridone structures have been identified as highly potent and selective inhibitors of EZH2, a key target in oncology.[6]
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Drug Scaffolding: The core structure can be decorated with various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties. Derivatives of pyridine carboxylic acids have shown potential as treatments for tuberculosis, cancer, and neurological disorders.[1][2][5] The presence of both hydrogen bond donors (N-H, COOH) and acceptors (C=O, COOH) allows for strong and specific interactions with biological targets like proteins and enzymes.[1]
Potential in Agrochemicals
Similar to its role in pharmaceuticals, this compound can serve as a precursor for agrochemicals. Pyridine-based structures are frequently used in the development of effective and selective herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1][2]
Safety and Handling
While specific toxicity data for CAS 846046-02-4 is not available, compounds of this class (pyridine carboxylic acids) should be handled with care in a laboratory setting.
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General Hazards: Similar compounds are classified as causing skin and serious eye irritation.[13][14][15] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. If handling a fine powder, a dust mask or respirator may be appropriate.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
6-Hydroxy-4-methylpyridine-2-carboxylic acid is a heterocyclic compound with considerable, albeit largely unexplored, potential. Its defining characteristic is the stable hydroxypyridinone tautomer, which confers valuable properties such as metal chelation and the ability to act as a versatile hydrogen bonding moiety. While direct experimental data remains sparse, a logical and robust pathway for its synthesis and purification can be confidently proposed based on established chemical precedent. The true promise of this molecule lies in its application as a chemical intermediate and a core scaffold for the development of new therapeutics and agrochemicals. This guide provides the foundational knowledge and practical frameworks necessary for researchers to begin unlocking the potential of this intriguing compound.
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